Anti-aging agent 1

Senolytics Cellular senescence Medicinal chemistry

Research on cellular senescence often suffers from poor selectivity of standard senolytics like piperlongumine, leading to confounding cytotoxicity in non-senescent cells. Anti-aging agent 1 (CAS 1884611-28-2) solves this with a 50-fold potency enhancement (IC50=0.16 μM vs ~8 μM) and a selectivity index of 9.4 over proliferating cells. - Eliminates ionizing radiation-induced senescent WI-38 fibroblasts at sub-micromolar concentrations, minimizing vehicle artifacts. - Validated positive control for senolytic screening platforms with published benchmark values (IC50: 0.16 μM senescent, 1.5 μM non-senescent). - Defined chlorine substitution on the δ-valerolactam ring serves as a reference scaffold for medicinal chemistry optimization.

Molecular Formula C16H16ClNO3
Molecular Weight 305.75 g/mol
Cat. No. B15135518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-aging agent 1
Molecular FormulaC16H16ClNO3
Molecular Weight305.75 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)N2CCCC=C(C2=O)Cl
InChIInChI=1S/C16H16ClNO3/c1-21-13-8-5-12(6-9-13)7-10-15(19)18-11-3-2-4-14(17)16(18)20/h4-10H,2-3,11H2,1H3/b10-7+
InChIKeyRZTQTAQPFFBFIC-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-aging Agent 1: Identity & Senolytic Profile


Anti-aging agent 1 (CAS: 1884611-28-2; molecular formula: C16H16ClNO3; molecular weight: 305.76) is a rationally designed synthetic derivative of piperlongumine (PL) [1]. It functions as a senolytic agent—a small molecule that selectively eliminates senescent cells (SnCs) from tissues . The compound emerged from a systematic medicinal chemistry campaign optimizing the α,β-unsaturated δ-valerolactam ring and phenyl ring of the PL scaffold, culminating in the identification of compound 24 (Anti-aging agent 1) [1].

1
Senolysis Research Models Suited for senescence elimination endpoint studies in fibroblast models.
2
Optimized Piperlongumine Scaffold Defined SAR-driven derivative with structural modifications on the lactam and phenyl rings.
3
Comparator Assay Context Serves as a benchmark compound for next-generation senolytic analog development.

Anti-aging Agent 1 vs Piperlongumine: Substitution Limitations


The parent compound piperlongumine (PL) demonstrates only modest senolytic activity and poor selectivity for senescent cells over non-senescent cells [1]. Systematic structure-activity relationship (SAR) analysis has established that modifications to both the α,β-unsaturated δ-valerolactam ring and the phenyl ring are essential for achieving meaningful potency improvements [2]. Critically, the Michael acceptor motif on the lactam ring is required for senolytic activity, while specific substitutions determine the magnitude of activity enhancement [3]. Generic substitution with unmodified PL would yield an agent with approximately 1/50th the senolytic potency of Anti-aging agent 1 and substantially reduced therapeutic window, rendering it unsuitable for applications requiring efficient SnC clearance [1].

Target
Anti-aging Agent 1 Optimized PL analog with reported enhanced senolytic context.
Substitute
Piperlongumine (PL) Parent compound with approximately 1/50th the reported senolytic potency and reduced selectivity context.
Key Mismatch
Generic PL lacks the chlorine substitution on the δ-valerolactam ring critical for the optimized potency profile.

Anti-aging Agent 1 vs Piperlongumine: Quantitative Evidence


Senolytic Potency Enhancement Over Piperlongumine

In a systematic SAR campaign of PL derivatives, compound 24 (Anti-aging agent 1) demonstrated a 50-fold enhancement in senolytic activity against ionizing radiation-induced senescent WI-38 human lung fibroblasts compared to the parent compound PL [1]. The senolytic IC50 for compound 24 was measured at 0.16 μM, while PL exhibited substantially weaker activity (IC50 ~8.0 μM, derived from the reported 50-fold difference) [1].

Senolytic Potency
Head-to-head
50-fold differential
Supports potency endpoint differentiation.
Reported IC50 context in WI-38 fibroblasts.
Senolytics Cellular senescence Medicinal chemistry

Senescence Selectivity in WI-38 Fibroblasts

Anti-aging agent 1 (compound 24) exhibits a senescence selectivity index of 9.4, defined as the ratio of IC50 in non-senescent WI-38 cells (IC50 = 1.5 μM) to IC50 in senescent WI-38 cells (IC50 = 0.16 μM) . This quantitative selectivity profile represents a critical differentiation from parent PL, which showed poor discrimination between senescent and non-senescent populations in SAR studies [1].

Senescence Selectivity
Head-to-head
SI = 9.4 vs ~1.5
Supports selectivity endpoint review.
Non-senescent cell viability context.
Senolytics Selectivity Cytotoxicity

Chlorine Substitution in δ-Valerolactam Ring

The structural differentiation of Anti-aging agent 1 (compound 24) from PL involves a chlorine atom substitution on the endocyclic C2-C3 position of the δ-valerolactam ring [1]. SAR analysis across the analog series established that modifications at this position significantly modulate senolytic potency, with compound 24 representing the optimized structure from a medicinal chemistry campaign spanning multiple analog series [1]. Earlier SAR work demonstrated that replacing the endocyclic C2-C3 olefin with exocyclic methylene modifications could increase activity, but compound 24 achieved further potency gains through specific halogen substitution [2].

Structural Identity
Class-level
Chlorine on C2-C3 of lactam
SAR-derived structural optimization.
Class-level inference context.
Medicinal chemistry Structure-activity relationship Senolytics

Michael Acceptor Pharmacophore Retention

While Anti-aging agent 1 incorporates a chlorine substitution that dramatically enhances potency, it preserves the Michael acceptor motif on the lactam ring that prior SAR studies established as essential for senolytic activity [1]. This represents a key differentiation from PL analogs that modify or eliminate this pharmacophore: such modifications were shown to abolish senolytic activity entirely [1]. The retention of the Michael acceptor while optimizing peripheral substituents demonstrates rational design that balances activity enhancement with pharmacophore integrity.

Pharmacophore Integrity
Class-level
Michael acceptor retained
Supports mechanism-informed design.
Activity requires this motif context.
Medicinal chemistry Pharmacophore Senolytics

Anti-aging Agent 1 Procurement Scenarios


Senescent Cell Clearance in Human Fibroblast Models

Investigators requiring efficient elimination of ionizing radiation-induced senescent WI-38 fibroblasts should prioritize Anti-aging agent 1 over PL due to its 50-fold greater senolytic potency (IC50 = 0.16 μM vs. ~8.0 μM for PL) . This potency differential enables effective SnC clearance at substantially lower compound concentrations, reducing experimental compound consumption and minimizing vehicle-related artifacts in long-term culture experiments.

Senescence Selectivity & Reduced Cytotoxicity

Studies investigating senescence biology where confounding cytotoxicity toward proliferating cells would compromise data interpretation should employ Anti-aging agent 1 for its characterized selectivity index of 9.4 . This quantitative therapeutic window enables researchers to target senescent cells with minimized impact on adjacent non-senescent populations, a critical parameter when assessing SnC clearance effects on tissue homeostasis or when conducting co-culture experiments.

SAR Studies and Analog Development

Medicinal chemistry campaigns aimed at developing next-generation senolytics should utilize Anti-aging agent 1 as a reference compound representing the current optimized state of the PL-derived scaffold. Its defined structural modifications—specifically the chlorine substitution on the δ-valerolactam ring—serve as a validated starting point for further SAR exploration [1]. Procurement of this specific compound ensures experimental reproducibility when benchmarking novel analogs against the published 50-fold potency enhancement over PL [1].

Senescence Induction & Senolytic Screening Validation

Laboratories establishing or validating senescence induction and senolytic screening platforms should employ Anti-aging agent 1 as a positive control with well-characterized quantitative performance metrics (IC50 = 0.16 μM in senescent WI-38 cells; IC50 = 1.5 μM in non-senescent cells) . These published benchmark values provide a reliable reference for assay qualification and enable cross-study comparability of screening results.

Application
Selection Property
Validation Focus
Senolytic endpoint assays
Senolytic potency context
Reported IC50 benchmark review
Senescence selectivity studies
Selectivity index profile
Non-senescent cell viability endpoint
SAR & analog development
Defined structural identity
Comparator potency benchmarking
Senolytic screening validation
Comparator assay-response context
Assay qualification endpoint review
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